molecular formula C6H6N4S B1375235 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine CAS No. 1492419-64-3

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine

Cat. No.: B1375235
CAS No.: 1492419-64-3
M. Wt: 166.21 g/mol
InChI Key: PYZVIAANOFKCGJ-UHFFFAOYSA-N
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Description

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. Thiazole is a five-membered ring containing sulfur and nitrogen atoms, while pyrazole is a five-membered ring with two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of thiosemicarbazide with α-haloketones to form the thiazole ring, followed by cyclization with hydrazine derivatives to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings .

Scientific Research Applications

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine is unique due to the combination of both thiazole and pyrazole rings in its structure. This dual-ring system can confer unique biological activities and chemical properties that are not present in compounds containing only one of these rings .

Biological Activity

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring linked to a pyrazole moiety, which contributes to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6N4S. The presence of nitrogen and sulfur atoms in its structure is significant for its biological activity. The compound's structure allows for various chemical transformations, enhancing its potential as a pharmaceutical agent.

The mechanism of action for this compound involves interactions with specific molecular targets. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The precise molecular targets and pathways are still under investigation but are critical for understanding its pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for further development in treating infectious diseases.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.5 μg/mL
Escherichia coli0.5 μg/mL1 μg/mL
Candida albicans0.75 μg/mL1.5 μg/mL

These results indicate that the compound has potent activity against both gram-positive and gram-negative bacteria as well as fungal pathogens .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. Its effectiveness against various fungal strains suggests potential applications in treating fungal infections.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of this compound against clinical isolates of Candida species. The results indicated that the compound inhibited the growth of Candida albicans with an MIC of 0.75 μg/mL, demonstrating its potential as an antifungal agent .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-715Induction of apoptosis
HT-2920Inhibition of cell proliferation
Jurkat18Disruption of mitochondrial function

The cytotoxicity observed in these studies suggests that the compound may induce apoptosis and inhibit cell growth through various mechanisms, including mitochondrial disruption .

Structure–Activity Relationship (SAR)

The unique structural features of this compound contribute to its diverse biological activities. The presence of both thiazole and pyrazole rings allows for enhanced interactions with biological targets compared to compounds containing only one of these rings.

Table 3: Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Thiamine (Vitamin B1)Contains a thiazole ringEssential nutrient
CelecoxibContains a pyrazole ringAnti-inflammatory
4-(6-amino-thiazolyl)-benzenesulfonamideThiazole linked to sulfonamideAnticonvulsant

This comparison highlights the distinct biological activity profiles associated with different structural modifications within thiazole-pyrazole derivatives .

Properties

IUPAC Name

5-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-4-3-9-10-5(4)6-8-1-2-11-6/h1-3H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZVIAANOFKCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=C(C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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